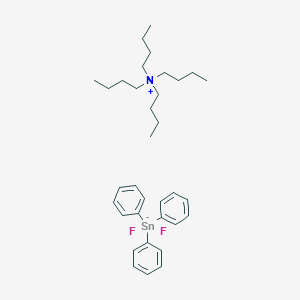

Tetrabutylammonium difluorotriphenylstannate

説明

Tetrabutylammonium difluorotriphenylstannate is an organometallic compound with the chemical formula (CH3CH2CH2CH2)4N[(C6H5)3SnF2]. It is known for its use as a nucleophilic fluorinating agent and has applications in various chemical reactions and industrial processes .

準備方法

Synthetic Routes and Reaction Conditions

Tetrabutylammonium difluorotriphenylstannate can be synthesized through the reaction of triphenyltin chloride with tetrabutylammonium fluoride in an organic solvent. The reaction typically requires an inert atmosphere and is carried out at room temperature. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial production may involve continuous flow reactors and automated purification systems to ensure consistent quality and yield .

化学反応の分析

Types of Reactions

Tetrabutylammonium difluorotriphenylstannate undergoes several types of chemical reactions, including:

Nucleophilic substitution: It acts as a nucleophilic fluorinating agent in substitution reactions.

Cross-coupling reactions: It participates in cross-coupling reactions with vinyl and aryl triflates.

Common Reagents and Conditions

Potassium tert-butoxide: Used in reactions to form disilylated fluorosilylenoid, which subsequently self-condenses to form fluorodisilanyl anion.

Vinyl and aryl triflates: Used in cross-coupling reactions.

Major Products

Fluorodisilanyl anion: Formed from the reaction with potassium tert-butoxide.

Various fluorinated organic compounds: Resulting from nucleophilic substitution and cross-coupling reactions.

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula : C34H51F2NSn

- CAS Number : 139353-88-1

- Appearance : White crystalline solid

- Solubility : Soluble in most organic solvents

- Purity : Typically >97% .

The compound consists of a tetrabutylammonium cation paired with a difluorotriphenylstannate anion, where the central tin atom is bonded to three phenyl groups and two fluorine atoms. This configuration imparts specific reactivity that is exploited in various chemical processes.

Nucleophilic Fluorination

TBAT is primarily recognized for its role as a nucleophilic fluorinating agent , which allows for the introduction of fluorine into organic molecules. This property is particularly valuable in the synthesis of fluorinated compounds that are often used in pharmaceuticals and agrochemicals. The mechanism typically involves the replacement of other functional groups with fluorine, enhancing the biological activity and stability of the resultant compounds .

Cross-Coupling Reactions

In cross-coupling reactions, TBAT serves as a fluoride source that facilitates the formation of carbon-fluorine bonds. This application is crucial for constructing complex organic molecules where precise carbon connectivity is required .

Phase-Transfer Catalysis

TBAT acts as a cocatalyst in phase-transfer fluorination reactions, where it improves the efficiency of transferring fluorine from inorganic sources to organic substrates in biphasic systems. This capability enhances the overall yield and selectivity of the reactions .

Case Study 1: Synthesis of Fluorinated Bile Acid Analogues

Research has demonstrated TBAT's effectiveness in synthesizing fluorinated bile acid derivatives, which are important for enhancing binding potency to specific receptors. The introduction of fluorine significantly impacts lipophilicity and binding affinity, showcasing TBAT's role in drug design .

Case Study 2: Carbon-Fluorine Bond Formation

A study highlighted TBAT's application in forming enantiopure α-difluoromethyl amines through its participation in nucleophilic substitution reactions. The results indicated improved yields and selectivity compared to traditional methods, emphasizing TBAT's utility as a reliable reagent for complex organic syntheses .

作用機序

Tetrabutylammonium difluorotriphenylstannate exerts its effects primarily through its role as a nucleophilic fluorinating agent. The compound’s mechanism involves the transfer of fluorine atoms to electrophilic centers in target molecules. This process is facilitated by the presence of the tetrabutylammonium cation, which stabilizes the difluorotriphenylstannate anion and enhances its nucleophilicity .

類似化合物との比較

Similar Compounds

Tetrabutylammonium difluorotriphenylsilicate: Similar in structure but contains silicon instead of tin.

Tetrabutylammonium hexafluorophosphate: Another fluorinating agent but with different reactivity and applications.

Tetrabutylammonium fluoride: A more commonly used fluorinating agent with broader applications.

Uniqueness

Tetrabutylammonium difluorotriphenylstannate is unique due to its specific reactivity and ability to participate in cross-coupling reactions with vinyl and aryl triflates. Its use as a nucleophilic fluorinating agent in specialized synthetic applications sets it apart from other fluorinating agents .

生物活性

Tetrabutylammonium difluorotriphenylstannate (TBAT) is a compound that has garnered interest in the field of organic chemistry, particularly for its applications in electrophilic trifluoromethylation reactions. This article explores the biological activity of TBAT, its mechanisms, and its implications in medicinal chemistry, along with relevant data tables and case studies.

TBAT is known for its role as a stable electrophilic reagent, particularly in the context of trifluoromethylation. The compound features a tetrabutylammonium cation paired with a difluorotriphenylstannate anion. The presence of fluorine atoms significantly influences the reactivity and biological interactions of the compound.

Mechanism of Electrophilic Trifluoromethylation

The mechanism by which TBAT facilitates trifluoromethylation involves the generation of CF₃ radicals or cations that can react with various nucleophiles, including alcohols and amines. This capability allows for the introduction of trifluoromethyl groups into organic molecules, enhancing their pharmacological properties.

Biological Activity

The biological activity of TBAT can be categorized into several key areas:

- Antimicrobial Properties : Research indicates that compounds modified with trifluoromethyl groups exhibit enhanced antimicrobial activity. For instance, TBAT has been used in the synthesis of fluorinated derivatives of bile acids which have shown improved binding affinities to nuclear receptors like FXR and TGR5, suggesting potential applications in metabolic disorders .

- Drug Design and Development : The incorporation of fluorine in drug candidates often improves their lipophilicity and metabolic stability. TBAT's ability to introduce trifluoromethyl groups makes it a valuable tool in medicinal chemistry for optimizing drug properties .

- Enzyme Inhibition : Studies have suggested that fluorinated compounds can serve as enzyme inhibitors. For example, TBAT has been implicated in the synthesis of β-methyleneamino acids, which are known to inhibit specific enzymes involved in metabolic pathways .

Case Study 1: Synthesis of Fluorinated Bile Acids

In a study focusing on fluorinated bile acids, TBAT was utilized to synthesize various derivatives that demonstrated increased potency as FXR ligands. The introduction of trifluoromethyl groups significantly altered the lipophilicity and bioavailability of these compounds, leading to enhanced therapeutic effects against metabolic diseases .

Case Study 2: Trifluoromethylation Reactions

A series of reactions were conducted using TBAT to evaluate its efficiency as a trifluoromethylating agent. The results indicated high yields when reacting with silyl enol ethers, showcasing its effectiveness in generating α-trifluoromethyl ketones:

| Substrate | Conditions | Yield (%) |

|---|---|---|

| Silyl enol ether 1 | Toluene, 60°C | 85 |

| Silyl enol ether 2 | DMF, 100°C | 78 |

| Alcohols | Low Temp | 90 |

These findings highlight TBAT's versatility and efficiency in organic synthesis .

特性

IUPAC Name |

difluoro(triphenyl)stannanuide;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.3C6H5.2FH.Sn/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;3*1-2-4-6-5-3-1;;;/h5-16H2,1-4H3;3*1-5H;2*1H;/q+1;;;;;;+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMXVCNGZGLSRS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)[Sn-](C2=CC=CC=C2)(C3=CC=CC=C3)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H51F2NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369785 | |

| Record name | Tetrabutylammonium difluorotriphenylstannate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139353-88-1 | |

| Record name | Tetrabutylammonium difluorotriphenylstannate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, (TB-5-11)-difluorotriphenylstannate(1-) (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What makes Tetrabutylammonium difluorotriphenylstannate a unique reagent in organic synthesis?

A1: this compound exhibits versatility by acting as both a nucleophilic fluorinating agent and a synthetic equivalent to common organometallic reagents like phenylmagnesium bromide (PhMgBr) or phenyllithium (PhLi). [] This dual functionality arises from the hypercoordination of the tin atom, allowing it to deliver either fluorine or phenyl groups depending on the reaction conditions. []

Q2: How does this compound compare to other fluorinating agents?

A2: Unlike many fluorinating agents, this compound exhibits high solubility in organic solvents and excellent thermal stability. [] This property makes it easier to handle and allows for its use in a wider range of reaction conditions. Furthermore, its anhydrous nature makes it suitable for moisture-sensitive reactions. []

Q3: Can you provide an example of this compound’s application in organic synthesis?

A3: One notable application is its use in the synthesis of difluoroenoxysilanes from acylsilanes and trifluoromethyltrimethylsilane (TFMTMS). [] This reaction highlights the importance of the catalyst choice, as this compound efficiently provides the desired product, while tetrabutylammonium fluoride leads to the aldol product. [] This example demonstrates its effectiveness in selective fluorine transfer reactions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。